molecular formula C12H24N2O7 B12317541 2-Amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid CAS No. 117942-10-6

2-Amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid

Cat. No.: B12317541
CAS No.: 117942-10-6
M. Wt: 308.33 g/mol
InChI Key: BFSYFTQDGRDJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fructosyl-lysine is a compound formed by the non-enzymatic reaction between glucose and lysine, a process known as glycation. This compound is an Amadori product, which is an early glycation product formed during the Maillard reaction. Fructosyl-lysine is significant in various biological processes and has implications in health and disease, particularly in the context of diabetes and aging .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fructosyl-lysine can be synthesized through the Maillard reaction, where glucose reacts with lysine under controlled conditions. The reaction typically involves heating an aqueous solution of glucose and lysine at a specific pH and temperature to facilitate the formation of the Amadori product .

Industrial Production Methods

Industrial production of fructosyl-lysine involves similar principles but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure consistent yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor and purify the product .

Chemical Reactions Analysis

Mechanism of Action

Fructosyl-lysine exerts its effects primarily through glycation, where it modifies proteins by forming covalent bonds with amino groups. This modification can alter protein structure and function, leading to the formation of AGEs. These AGEs can interact with receptors and other cellular components, triggering various biological pathways associated with inflammation, oxidative stress, and cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fructosyl-lysine is unique due to its specific formation from lysine and glucose, and its role as an intermediate in the Maillard reaction. Its presence and levels can serve as biomarkers for glycation and related diseases, making it a valuable compound in both research and clinical settings .

Properties

IUPAC Name

2-amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O7/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSYFTQDGRDJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCC(=O)C(C(C(CO)O)O)O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594990
Record name 2-Amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117942-10-6
Record name 2-Amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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